2,3-Dimethyl-1-butene

Polymer Science High-Pressure Chemistry Radical Polymerization

2,3-Dimethyl-1-butene is a performance-critical branched terminal alkene that cannot be replaced by other dimethylbutene isomers or linear hexenes without compromising results. Its unique steric and electronic profile makes it the established precursor for Tonalide® fragrance synthesis and an ideal standard for combustion kinetic model validation due to its intermediate laminar burning velocity. Substituting isomers leads to orders-of-magnitude differences in polymerization rates and up to 3.7 kcal/mol shifts in thermodynamic stability, directly impacting process economics and experimental outcomes. Procure with confidence—verify purity, storage, and application-specific performance.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 563-78-0
Cat. No. B117154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-butene
CAS563-78-0
Synonyms1-Isopropyl-1-methylethylene;  2,3-Dimethyl-1-butene;  2,3-Dimethyl-1-butylene;  2-Isopropylpropene;  NSC 73906; 
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC(C)C(=C)C
InChIInChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3
InChIKeyOWWIWYDDISJUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-butene (CAS 563-78-0): Baseline Procurement & Technical Specification Overview


2,3-Dimethyl-1-butene is a branched, terminal alkene with the formula C6H12, characterized by an isopropyl group and a methyl group on the terminal double bond. It is a colorless, highly flammable liquid at room temperature, with a boiling point of 55-56 °C and a density of 0.68 g/mL at 25 °C [1]. This compound is a member of the dimethylbutene isomeric family and serves as a critical intermediate in both industrial and research settings. It is primarily synthesized via the dimerization of propylene [2] and is a key precursor for commercial fragrance chemicals and combustion research [3].

2,3-Dimethyl-1-butene: The Technical Case Against Substitution with Other Dimethylbutenes


For a scientist or procurement professional, substituting 2,3-dimethyl-1-butene with other dimethylbutenes (like 2,3-dimethyl-2-butene or 3,3-dimethyl-1-butene) or linear hexenes (like 1-hexene) is not a neutral act. These seemingly similar C6 alkenes exhibit drastically different physical and chemical properties due to the specific location of their methyl branches and double bond. This is not a simple like-for-like replacement; choosing the wrong isomer can lead to a complete failure in a specific application. For instance, the reactivity profile during thermal polymerization under pressure varies by orders of magnitude between isomers [1], and their thermodynamic stability, as measured by heats of hydrogenation, differs by up to 3.7 kcal/mol [2], which is a substantial energy difference dictating equilibrium and reaction pathways. Furthermore, their combustion behavior, specifically laminar burning velocity, follows a distinct and predictable order directly tied to molecular structure, impacting their performance as fuel surrogates or in combustion studies [3]. These are not academic subtleties; they are quantifiable, performance-critical differentiators that govern a user's experimental outcomes and process economics. The following section provides the specific quantitative evidence to support this conclusion.

2,3-Dimethyl-1-butene (CAS 563-78-0): Quantified Evidence Guide for Scientific Selection


2,3-Dimethyl-1-butene Thermal Polymerization Rate vs. Isomers Under High Pressure

In thermal polymerization studies under high pressure (approx. 4000 kg/cm²), the polymerization of 2,3-dimethyl-1-butene proceeds considerably more rapidly than that of its more thermodynamically stable isomer, 2,3-dimethyl-2-butene. This kinetic advantage is a direct consequence of the terminal alkene's higher reactivity in radical-mediated processes, providing a clear selection criterion for applications requiring polymer production from these monomers [1].

Polymer Science High-Pressure Chemistry Radical Polymerization

2,3-Dimethyl-1-butene Thermodynamic Stability: Heat of Hydrogenation vs. Key Analogs

The heat of hydrogenation provides a direct measure of alkene thermodynamic stability. 2,3-Dimethyl-1-butene has an experimentally determined heat of hydrogenation of -27.8 kcal/mol. This positions it as significantly less stable than its trisubstituted isomer, 2,3-dimethyl-2-butene (-26.3 kcal/mol), but more stable than the less substituted isomer, 3,3-dimethyl-1-butene (-30.0 kcal/mol) and the linear 1-hexene (-29.8 kcal/mol) [1]. This quantifiable difference of -1.5 kcal/mol relative to 2,3-dimethyl-2-butene is a critical parameter for predicting equilibrium composition in isomerization reactions and selecting appropriate reaction conditions.

Thermochemistry Physical Organic Chemistry Computational Chemistry

2,3-Dimethyl-1-butene Combustion Performance: Laminar Burning Velocity (LBV) Ranking

In a direct experimental comparison using a constant-volume cylindrical combustion vessel (1-10 atm, 373 K, equivalence ratios 0.7-1.5), the laminar burning velocity (LBV) of three branched hexene isomers was measured and ranked. The LBV decreases in the order: 3,3-dimethyl-1-butene (NEC6D3) > 2,3-dimethyl-1-butene (XC6D1) > 2,3-dimethyl-2-butene (XC6D2) [1]. This rank order, dictated by the fuel's molecular structure and its effect on the production of key intermediates like 2-methyl-1,3-butadiene, demonstrates that 2,3-dimethyl-1-butene provides an intermediate, highly specific combustion profile that cannot be achieved by using either of the other two isomers.

Combustion Chemistry Fuel Research Kinetic Modeling

2,3-Dimethyl-1-butene → 2,3-Dimethyl-2-butene Isomerization Equilibrium Thermodynamics

The iodine-catalyzed isomerization of 2,3-dimethyl-1-butene (DM-1B) to the more stable 2,3-dimethyl-2-butene (DM-2B) has been rigorously characterized. At 486 K, the reaction is exothermic with ΔH° = -2.05 ± 0.04 kcal mol⁻¹ and ΔS° = -2.85 ± 0.09 cal K⁻¹ mol⁻¹, leading to ΔH°(298 K) = -1.70 ± 0.2 kcal mol⁻¹ [1]. These precisely determined thermodynamic parameters are unique to this pair of isomers and are essential for designing and optimizing processes involving the interconversion of these compounds, a key step in the industrial production of both isomers.

Catalysis Thermodynamics Reaction Engineering

2,3-Dimethyl-1-butene Physical Property Differentiation: Density and Refractive Index vs. Isomers

The physical properties of 2,3-dimethyl-1-butene are distinct from its isomers, providing a practical, non-destructive method for compound identification and purity assessment. At 25 °C, 2,3-dimethyl-1-butene has a density of 0.68 g/mL and a refractive index (n20/D) of approximately 1.389-1.391 [1]. In contrast, its more symmetrical isomer, 2,3-dimethyl-2-butene, exhibits a significantly higher density of 0.857 g/mL and a refractive index of 1.412 [2]. These substantial differences are a direct consequence of molecular packing and polarizability and serve as a rapid, first-line verification for material receipt.

Analytical Chemistry Quality Control Solvent Selection

2,3-Dimethyl-1-butene: Best Research and Industrial Application Scenarios


Calibration of Combustion Kinetic Models for Branched Fuels

Due to its intermediate laminar burning velocity, 2,3-dimethyl-1-butene is an ideal standard for developing and validating combustion kinetic models for branched hydrocarbons. The distinct rank order of LBV among its isomers (NEC6D3 > XC6D1 > XC6D2) provides a unique, multi-point dataset that challenges and refines predictive models in a way that linear or single-isomer fuels cannot [1].

High-Pressure Thermal Polymerization Studies

For researchers investigating the fundamentals of thermal (radical) polymerization under extreme conditions, 2,3-dimethyl-1-butene serves as a kinetically more active monomer compared to its more stable isomer, 2,3-dimethyl-2-butene. Its considerably faster polymerization rate under ~4000 kg/cm² pressure provides a contrasting system for studying initiation and propagation mechanisms [2].

Industrial Production of 2,3-Dimethyl-2-butene via Isomerization

2,3-Dimethyl-1-butene is a critical starting material for the industrial-scale production of 2,3-dimethyl-2-butene through catalytic isomerization. The well-defined thermodynamics of this interconversion (ΔH°(298 K) = -1.70 ± 0.2 kcal mol⁻¹) allow for precise control over reactor design and operating conditions to maximize yield of the desired product, a key intermediate in various fine chemical syntheses [3].

Precursor to Tonalide (Fragrance Ingredient)

In industrial fine chemical manufacturing, 2,3-dimethyl-1-butene is the established precursor for the commercial synthesis of the fragrance compound Tonalide. The specific steric and electronic environment provided by its terminal alkene and branched structure is required for the key synthetic step, an application for which the other dimethylbutene isomers are unsuitable [4].

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